3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1214695-74-5
VCID: VC6203765
InChI: InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-3-5-9(17-2)6-4-8/h3-6,11H,7H2,1-2H3,(H,13,15)
SMILES: CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)OC
Molecular Formula: C12H14N2O3
Molecular Weight: 234.255

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione

CAS No.: 1214695-74-5

Cat. No.: VC6203765

Molecular Formula: C12H14N2O3

Molecular Weight: 234.255

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione - 1214695-74-5

Specification

CAS No. 1214695-74-5
Molecular Formula C12H14N2O3
Molecular Weight 234.255
IUPAC Name 3-(4-methoxyphenyl)-1-methylpiperazine-2,5-dione
Standard InChI InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-3-5-9(17-2)6-4-8/h3-6,11H,7H2,1-2H3,(H,13,15)
Standard InChI Key ZGFKYVXRLRKXAA-UHFFFAOYSA-N
SMILES CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(4-methoxyphenyl)-1-methylpiperazine-2,5-dione, reflects its substitution pattern. The piperazine ring adopts a boat conformation, with carbonyl groups at C2 and C5 introducing planarity and rigidity. The 4-methoxyphenyl group at C3 contributes aromaticity, while the N1-methyl group enhances lipophilicity .

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at ~1750 cm⁻¹ confirm the presence of carbonyl groups (C=O) .

  • ¹H NMR: Signals at δ 3.8–4.2 ppm correspond to the methylene protons adjacent to carbonyls, while aromatic protons from the methoxyphenyl group resonate at δ 6.8–7.4 ppm .

  • SMILES Notation: CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)OC .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight234.25 g/mol
SolubilityModerate in DMSO, DMF
LogP (Partition Coefficient)~1.2 (predicted)Computed

The methoxy group enhances solubility in polar aprotic solvents, while the methyl group moderately increases hydrophobicity.

Synthesis and Manufacturing

Condensation Reaction Pathways

The primary synthesis route involves the condensation of 4-methoxyphenylglycine derivatives with methylamine under acidic conditions. For example:

  • Step 1: React 4-methoxyphenylglycine with methylamine hydrochloride in refluxing ethanol to form a linear dipeptide intermediate.

  • Step 2: Cyclize the intermediate using trifluoroacetic anhydride (TFAA) to yield the piperazine-2,5-dione core .

Optimization Strategies

  • Catalysis: Lewis acids like ZnCl₂ improve cyclization efficiency .

  • Yield: Typical yields range from 45–60%, with purity >95% after recrystallization.

Alternative Methods

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes, achieving comparable yields .

  • Solid-Phase Synthesis: Employed for parallel synthesis of analogs but less common for this specific compound.

Biological Activity and Mechanistic Insights

In Vitro Studies

  • Antibacterial Assays: MIC values of 32 µg/mL against Staphylococcus aureus.

  • Enzyme Inhibition: IC₅₀ = 18 µM against acetylcholinesterase, suggesting potential in Alzheimer’s disease.

Structure-Activity Relationships (SAR)

  • Methoxy Group: Enhances membrane permeability and target binding through π-π interactions.

  • Methyl Substituent: Reduces metabolic degradation by cytochrome P450 enzymes .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer Agents: Functionalization at N4 or C6 positions yields derivatives with topoisomerase II inhibition.

  • Antidepressants: Analog synthesis targeting monoamine transporters.

Material Science

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu²⁺ ions, applicable in gas storage .

Comparative Analysis with Structural Analogs

Compound NameStructural DifferencesBioactivity Profile
1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dioneMethyl at N4 vs. N1Lower antimicrobial potency
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dionePiperidine ring vs. piperazineEnhanced neuroactivity
2-(4-Fluorophenyl)isoindoline-1,3-dioneIsoindoline coreBroader enzyme inhibition

The N1-methyl and C3-aryl substitutions in 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione confer unique pharmacokinetic advantages over analogs .

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